molecular formula C10H9F3O2 B6229865 2-benzyl-3,3,3-trifluoropropanoic acid CAS No. 113684-86-9

2-benzyl-3,3,3-trifluoropropanoic acid

Cat. No.: B6229865
CAS No.: 113684-86-9
M. Wt: 218.17 g/mol
InChI Key: PANCHYASFLIUMK-UHFFFAOYSA-N
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Description

2-Benzyl-3,3,3-trifluoropropanoic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a benzyl group attached to a trifluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3,3,3-trifluoropropanoic acid typically involves the reaction of benzyl bromide with 3,3,3-trifluoropropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoropropanoic acid moiety to alcohols or alkanes.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of benzyl trifluoromethyl ketone.

    Reduction: Formation of 2-benzyl-3,3,3-trifluoropropanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-3,3,3-trifluoropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-benzyl-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropanoic acid: Lacks the benzyl group, resulting in different chemical and biological properties.

    2-Benzylpropanoic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.

    2-Phenyl-3,3,3-trifluoropropanoic acid: Similar structure but with a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.

Uniqueness

2-Benzyl-3,3,3-trifluoropropanoic acid is unique due to the combination of the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances the compound’s potential for diverse applications in research and industry.

Properties

IUPAC Name

2-benzyl-3,3,3-trifluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANCHYASFLIUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113684-86-9
Record name 2-benzyl-3,3,3-trifluoropropanoic acid
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